molecular formula C8H13NO2 B14057544 (1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester

(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester

Cat. No.: B14057544
M. Wt: 155.19 g/mol
InChI Key: FVXMHPBISAMATP-QFSRMBNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester is a bicyclic compound that features a unique structural motif. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester typically involves the cyclopropanation of suitable precursors. One common method is the photochemical decomposition of CHF2-substituted pyrazolines, which provides the desired bicyclic structure under mild conditions . Another approach involves the [3 + 2] cycloaddition of maleimides and hydrazines, which has been shown to be efficient and versatile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Typical reagents include alkyl halides and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester is unique due to its specific bicyclic structure and the presence of an ethyl ester group. This combination of features allows it to interact with biological targets in ways that other similar compounds may not, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl (1R)-2-azabicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8-5-6(8)3-4-9-8/h6,9H,2-5H2,1H3/t6?,8-/m1/s1

InChI Key

FVXMHPBISAMATP-QFSRMBNQSA-N

Isomeric SMILES

CCOC(=O)[C@@]12CC1CCN2

Canonical SMILES

CCOC(=O)C12CC1CCN2

Origin of Product

United States

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